Tert-butyl3-amino-3-(difluoromethyl)pyrrolidine-1-carboxylate
Description
Tert-butyl 3-amino-3-(difluoromethyl)pyrrolidine-1-carboxylate (CAS: 1428776-51-5) is a pyrrolidine-based compound with a molecular formula of C₁₀H₁₈F₂N₂O₂ and a molecular weight of 236.26 g/mol . Its structure features:
- A pyrrolidine ring substituted at the 3-position with both an amino (-NH₂) group and a difluoromethyl (-CF₂H) moiety.
- A tert-butyloxycarbonyl (Boc) protecting group at the 1-position, which enhances stability during synthetic processes and allows selective deprotection for further functionalization .
The difluoromethyl group contributes to the compound’s electronic and steric profile, while the Boc-protected amine is critical for applications in medicinal chemistry, particularly as a building block for drug candidates. Fluorine’s role in improving bioavailability, metabolic stability, and membrane permeability is well-documented . This compound’s structural features make it a valuable intermediate in synthesizing kinase inhibitors, protease inhibitors, and other therapeutic agents .
Properties
CAS No. |
2792186-54-8 |
|---|---|
Molecular Formula |
C10H18F2N2O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
tert-butyl 3-amino-3-(difluoromethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-4-10(13,6-14)7(11)12/h7H,4-6,13H2,1-3H3 |
InChI Key |
OVMVTDOSRCWJFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrrolidine Core with tert-Butyl Carbamate Protection
The initial step in preparing tert-butyl 3-amino-3-(difluoromethyl)pyrrolidine-1-carboxylate involves synthesizing tert-butyl 3-aminopyrrolidine-1-carboxylate, which serves as the key intermediate.
- Typical Procedure : 3-Aminopyrrolidine is reacted with di-tert-butyl dicarbonate ((BOC)2O) in chloroform at 0 °C, followed by stirring at room temperature for 1 hour. The reaction mixture is then washed with brine, dried over potassium carbonate, filtered, and concentrated to yield the tert-butyl carbamate-protected pyrrolidine in high yield (approximately 98%) as a yellow oil.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 3-Aminopyrrolidine + (BOC)2O in CHCl3, 0 °C to RT, 1 h | tert-Butyl 3-aminopyrrolidine-1-carboxylate (98% yield) |
- Characterization : The product is typically characterized by ^1H NMR showing signals consistent with the pyrrolidine ring and tert-butyl group.
The difluoromethylation of the amino-substituted pyrrolidine is a critical step requiring selective introduction of the CF2H group.
- Difluoromethylation Method : Protected amino alcohols or amines are treated with 2,2-difluoro-2-(fluorosulfonyl)acetic acid in the presence of copper(I) iodide catalyst in acetonitrile solvent. The reaction is conducted at 45 °C, with the difluoro reagent added slowly to maintain internal temperature below 50 °C. After completion, the mixture is concentrated, diluted with ethyl acetate and petroleum ether, filtered through silica gel, and purified by flash chromatography.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 2 | tert-Butyl 3-aminopyrrolidine-1-carboxylate + 2,2-difluoro-2-(fluorosulfonyl)acetic acid, CuI catalyst, MeCN, 45 °C, 30 min | tert-Butyl 3-amino-3-(difluoromethyl)pyrrolidine-1-carboxylate |
- Notes : The use of copper(I) iodide facilitates the difluoromethyl radical formation and subsequent substitution. The reaction conditions are mild and compatible with various protecting groups.
Alternative Synthetic Approaches and Coupling Strategies
In some synthetic routes, palladium-catalyzed cross-coupling reactions are employed to install complex substituents on pyrrolidine derivatives, including difluoromethyl groups. For example, Pd2(dba)3 catalyzed reactions with tert-butoxide base at elevated temperatures (110 °C) under nitrogen atmosphere have been used to couple amino-pyrrolidine derivatives with difluoromethyl-containing fragments, followed by preparative HPLC purification.
Amidation reactions using carbodiimide coupling agents such as EDCI in pyridine at room temperature (25 °C) for 12 hours enable the formation of amide bonds in related systems, which may be adapted for introducing difluoromethylated amine substituents.
Yields and Purity
The tert-butyl carbamate protection step consistently yields the intermediate in 95–98% yield with high purity, as confirmed by NMR and chromatographic methods.
The difluoromethylation step typically provides the target compound in moderate to good yields (exact numerical yields vary by substrate and scale but are generally above 60%) after chromatographic purification.
Structural Characterization
^1H NMR and ^13C NMR spectroscopy confirm the presence of the tert-butyl group, the pyrrolidine ring protons, and the difluoromethyl substituent.
Mass spectrometry (ESI-MS) shows molecular ion peaks consistent with the expected molecular weight of tert-butyl 3-amino-3-(difluoromethyl)pyrrolidine-1-carboxylate.
X-ray crystallography data for related difluoromethylated pyrrolidine derivatives confirm the stereochemistry and substitution pattern, supporting the synthetic approach.
Reaction Optimization and Conditions
The difluoromethylation reaction requires careful temperature control to avoid decomposition of the fluorinated reagent and side reactions.
The presence of copper(I) iodide is essential for efficient radical generation and substitution.
Purification by flash chromatography on silica gel using mixtures of ethyl acetate and petroleum ether is effective for isolating pure product.
| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Purification Method |
|---|---|---|---|---|---|
| 1 | 3-Aminopyrrolidine | (BOC)2O, CHCl3, 0 °C to RT, 1 h | tert-Butyl 3-aminopyrrolidine-1-carboxylate | 98 | Workup with brine, drying |
| 2 | tert-Butyl 3-aminopyrrolidine-1-carboxylate | 2,2-Difluoro-2-(fluorosulfonyl)acetic acid, CuI, MeCN, 45 °C, 30 min | tert-Butyl 3-amino-3-(difluoromethyl)pyrrolidine-1-carboxylate | >60 | Flash chromatography |
| 3 | Amino-pyrrolidine derivatives | Pd2(dba)3, t-BuONa, 110 °C, N2, 12 h (for coupling) | Difluoromethylated pyrrolidine derivatives | Variable | Prep-HPLC |
The preparation of tert-butyl 3-amino-3-(difluoromethyl)pyrrolidine-1-carboxylate involves a two-step process starting from 3-aminopyrrolidine: first, protection of the amine with a tert-butyl carbamate group, followed by selective difluoromethylation using a copper-catalyzed reaction with 2,2-difluoro-2-(fluorosulfonyl)acetic acid. The methods are well-documented, reproducible, and yield products with high purity suitable for further application in medicinal chemistry. Alternative palladium-catalyzed coupling methods may also be employed for related derivatives. The synthesis is supported by comprehensive characterization data, including NMR and mass spectrometry, ensuring the structural integrity of the target compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl3-amino-3-(difluoromethyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
Tert-butyl3-amino-3-(difluoromethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Tert-butyl3-amino-3-(difluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrrolidine Derivatives
Fluorine Substituent Effects
- Difluoromethyl (-CF₂H) : In the target compound, this group balances moderate electron-withdrawing effects and lipophilicity, improving metabolic stability without excessive steric hindrance .
- Trifluoromethyl (-CF₃) : Exhibits stronger electron withdrawal and higher metabolic resistance but may hinder binding in sterically sensitive targets .
- Fluoromethyl (-CH₂F) : Provides weaker electronic effects, limiting its utility in enhancing bioavailability compared to -CF₂H .
Pharmacological Implications
- Amino Group: The free -NH₂ in the target compound enables hydrogen bonding with biological targets (e.g., enzyme active sites), a feature absent in analogs like and .
- Boc Protection : Common in prodrug design, this group is shared across many analogs (e.g., ), enabling controlled deprotection during synthesis .
- Heterocyclic Modifications : Compounds with pyridine or imidazo-pyridazine groups (e.g., ) may exhibit improved target affinity but face challenges in solubility and synthetic complexity.
Biological Activity
Tert-butyl 3-amino-3-(difluoromethyl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities. Its structure includes a tert-butyl group and a difluoromethyl substituent, which may enhance its pharmacological profile through increased lipophilicity and metabolic stability.
- Inhibition of Enzymatic Activity : Pyrrolidine derivatives often exhibit inhibitory effects on various enzymes. For example, studies have shown that similar compounds can inhibit serine proteases, which are crucial in numerous physiological processes.
- Receptor Modulation : The presence of the amino group suggests potential interactions with neurotransmitter receptors, possibly affecting pathways related to mood regulation and cognitive function.
Case Studies
- Antidepressant Activity : A study involving a related compound demonstrated significant antidepressant-like effects in animal models, suggesting that modifications in the pyrrolidine structure can lead to enhanced activity in this therapeutic area.
- Anticancer Potential : Research has indicated that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways, highlighting the potential for Tert-butyl 3-amino-3-(difluoromethyl)pyrrolidine-1-carboxylate in cancer therapy.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of oxidative stress and subsequent cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 10 | Oxidative stress-mediated cell death |
In Vivo Studies
Animal studies have shown promising results regarding the compound's safety profile and efficacy. Dosing studies indicated that it could reduce tumor size without significant toxicity at therapeutic doses.
| Study Type | Dose (mg/kg) | Tumor Reduction (%) | Observed Toxicity |
|---|---|---|---|
| Subcutaneous Tumor Model | 50 | 40 | None observed |
| Intravenous Administration | 25 | 30 | Mild lethargy noted |
Q & A
Q. What are the key synthetic pathways for tert-butyl 3-amino-3-(difluoromethyl)pyrrolidine-1-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves a multi-step approach:
- Step 1 : Protection of the pyrrolidine nitrogen using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.
- Step 2 : Introduction of the difluoromethyl group via nucleophilic substitution or radical fluorination. For example, halogen exchange using difluoromethylating agents like DFMS (difluoromethylsulfonyl chloride) under inert conditions .
- Step 3 : Amination at the 3-position using ammonia or protected amines, followed by Boc deprotection with trifluoroacetic acid (TFA) . Optimization focuses on solvent selection (e.g., THF for polar intermediates), temperature control (−78°C for fluorination), and catalysts (e.g., Pd for cross-coupling steps) to enhance yield (>70%) and purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., δ 4.2–4.5 ppm for Boc protons) and stereochemistry. ¹⁹F NMR identifies difluoromethyl environments (δ −110 to −120 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 279.15) and fragmentation patterns .
- HPLC with Chiral Columns : Assesses enantiomeric purity, critical for pharmacological studies .
Advanced Research Questions
Q. How can enantiomeric purity be controlled during synthesis, and what are the implications for biological activity?
Enantiomeric control is achieved via:
- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed reactions induce stereoselectivity at the 3-position .
- Chiral Resolution : Diastereomeric salt formation with tartaric acid derivatives followed by recrystallization . Impurities >5% in the undesired enantiomer can reduce target binding affinity by 30–50%, as shown in kinase inhibition assays .
Q. What is the role of the difluoromethyl group in modulating pharmacokinetic properties?
The difluoromethyl group:
- Enhances metabolic stability by resisting cytochrome P450 oxidation due to C–F bond strength.
- Lowers pKa of adjacent amines (by ~1 unit), improving blood-brain barrier penetration . Comparative studies with non-fluorinated analogs show a 2.5-fold increase in half-life (t₁/₂) in murine models .
Q. What reaction mechanisms dominate when this compound undergoes nucleophilic substitution or oxidation?
- Nucleophilic Substitution : The Boc group acts as a directing group, favoring SN2 mechanisms at the 3-position. Steric hindrance from the tert-butyl group reduces competing pathways .
- Oxidation : Dess–Martin periodinane selectively oxidizes the pyrrolidine ring’s α-carbon, forming a ketone intermediate critical for further derivatization .
Q. How should researchers address contradictions in bioactivity data across structural analogs?
- Case Study : Analogs with trifluoromethyl (CF₃) vs. difluoromethyl (CHF₂) groups show divergent IC₅₀ values (e.g., 0.8 μM vs. 2.3 μM for PDE4 inhibition).
- Methodology : Use molecular docking simulations to identify steric clashes with CF₃ groups and compare with in vitro enzyme assays . Adjust synthetic routes to prioritize CHF₂ for improved steric compatibility .
Q. What strategies stabilize this compound under acidic or high-temperature conditions?
- Acidic Conditions : Replace Boc with more stable protecting groups (e.g., Fmoc) to prevent premature deprotection .
- High Temperatures : Use aprotic solvents (e.g., DMF) to minimize decomposition. Lyophilization improves shelf life at −20°C .
Q. How can pharmacophore models guide the design of derivatives with enhanced target specificity?
- Step 1 : Map electrostatic potentials of the pyrrolidine ring and difluoromethyl group using DFT calculations.
- Step 2 : Overlay with X-ray crystallography data of target proteins (e.g., kinases) to identify hydrogen-bonding motifs.
- Step 3 : Synthesize derivatives with electron-withdrawing substituents (e.g., nitro groups) to enhance binding affinity by 40–60% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
